4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol
Description
4-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol is a biphenyl derivative featuring an amino group (-NH₂) at the 4-position, a hydroxyl group (-OH) at the 3-position, and a trifluoromethyl (-CF₃) group at the 4'-position of the biphenyl scaffold. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the amino and hydroxyl groups facilitate hydrogen bonding and interaction with biological targets .
Properties
IUPAC Name |
2-amino-5-[4-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-4-1-8(2-5-10)9-3-6-11(17)12(18)7-9/h1-7,18H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREQJTXMMZPJKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The aryl halide and boronic acid are prepared separately. The aryl halide is often synthesized through halogenation of the corresponding biphenyl compound.
Coupling Reaction: The aryl halide and boronic acid are then subjected to the Suzuki–Miyaura coupling reaction in the presence of a palladium catalyst and a base. Common bases used include potassium carbonate or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amino-substituted biphenyl compounds.
Scientific Research Applications
4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Amino-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of biphenyl derivatives are heavily influenced by substituent patterns. Below is a comparison with key analogues:
Key Observations :
- Antibacterial Activity : Biphenyls with lipophilic substituents (e.g., prenyl, trifluoromethyl) exhibit enhanced antibacterial activity due to improved membrane penetration. For example, 4-(3-methyl-but-2-enyl)-5-methoxy-biphenyl-3-ol showed MIC values of 15.63–31.25 µg/mL against Bacillus subtilis and Staphylococcus aureus .
- Polar Interactions: The hydroxyl group at position 3 in this compound may mimic the binding mode of LGD-6972, a glucagon receptor antagonist, where polar groups stabilize interactions with transmembrane helices .
- Metabolic Stability : Trifluoromethyl groups, as seen in the target compound and 3'-chloro-4'-methoxy analogue, reduce oxidative metabolism, enhancing pharmacokinetic profiles .
Physicochemical Properties
A comparison of calculated properties (e.g., logP, molecular weight) highlights trends in solubility and bioavailability:
Key Observations :
- The trifluoromethyl group increases logP (lipophilicity) but reduces water solubility.
- Sulfonamide-containing derivatives (e.g., 4'-(pyrrolidin-1-ylsulfonyl) analogue) exhibit improved solubility due to polar sulfonyl groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
